Tert-butyl 3-formyl-4-hydroxyphenylcarbamate

Descripción general

Descripción

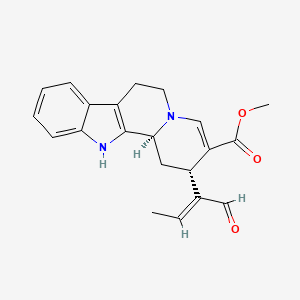

“Tert-butyl 3-formyl-4-hydroxyphenylcarbamate” is a chemical compound with the molecular formula C12H15NO4 . It has a molecular weight of 237.26 . The compound is a yellow solid at room temperature .

Molecular Structure Analysis

The InChI code for “Tert-butyl 3-formyl-4-hydroxyphenylcarbamate” is 1S/C12H15NO4/c1-12(2,3)17-11(16)13-9-4-5-10(15)8(6-9)7-14/h4-7,15H,1-3H3,(H,13,16) . This indicates that the compound has a tert-butyl group attached to a carbamate group, which is in turn attached to a 3-formyl-4-hydroxyphenyl group .

Physical And Chemical Properties Analysis

“Tert-butyl 3-formyl-4-hydroxyphenylcarbamate” is a yellow solid . It has a molecular weight of 237.25200 . The compound has a LogP value of 2.62470, indicating its lipophilicity . It should be stored at 2-8℃ .

Aplicaciones Científicas De Investigación

-

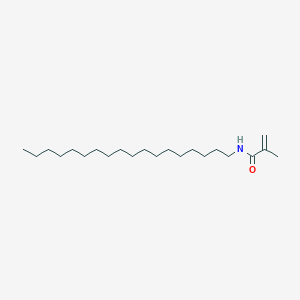

Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds

- Application : This research focuses on the catalytic hydroxylation of sterically congested primary C−H bonds using a tert-butyl group. The tert-butyl group is extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules .

- Method : An electron-poor manganese catalyst is used in the strong hydrogen bond donor solvent nonafluoro-tert-butyl alcohol (NFTBA). This catalyst activates hydrogen peroxide to generate a powerful manganese-oxo species that effectively oxidizes tert-butyl C−H bonds .

- Results : The research demonstrated late-stage hydroxylation at tert-butyl sites on 6 densely functionalized molecules of pharmaceutical interest. This work uncovers a novel disconnection approach, harnessing tert-butyl as a potential functional group in strategic synthetic planning for complex molecular architectures .

-

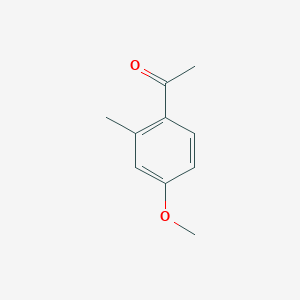

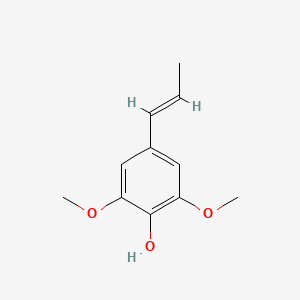

Modeling the Adsorption Mechanism of 3-tertiary-butyl-4-hydroxyanisole (3BHA) on Polyethylene and Polypropylene Microplastics

- Application : This study investigates the adsorption behavior and mechanism of 3BHA by polyethylene (PE) and polypropylene (PP) microplastics .

- Method : The adsorption behavior and mechanism of 3BHA by PE and PP microplastics were investigated via molecular dynamics (MD) simulation, density functional theory (DFT), non-covalent interactions (NCI), the total density of states (TDOS) and frontier molecular orbital (FMO) .

- Results : The study found that 3BHA has a significant interaction with the microplastics studied, with energies of -1.31 kcal mol −1 and −\u20094.19 kcal mol −1 for PE and PP, respectively. Intermolecular van der Waals forces were one of the primary adsorption mechanisms of 3BHA by microplastics, as evidenced by NCI calculations .

-

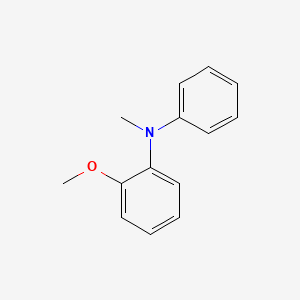

Direct and Sustainable Synthesis of Tertiary Butyl Esters

- Application : This research focuses on a straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .

- Method : The synthesis of tertiary butyl esters is enabled by flow microreactor systems .

- Results : The resultant flow process was more efficient, versatile, and sustainable compared to the batch .

-

Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds

- Application : This research focuses on the non-directed catalytic hydroxylation of sterically congested primary C−H bonds .

- Method : An electron-poor manganese catalyst is used in the strong hydrogen bond donor solvent nonafluoro-tert-butyl alcohol (NFTBA) and catalytically activates hydrogen peroxide to generate a powerful manganese-oxo species that effectively oxidizes tert-butyl C−H bonds .

- Results : Late-stage hydroxylation at tert-butyl sites is demonstrated on 6 densely functionalized molecules of pharmaceutical interest .

-

Adsorption Mechanism of 3-tertiary-butyl-4-hydroxyanisole (3BHA) on Polyethylene and Polypropylene Microplastics

- Application : This study investigates the adsorption behavior and mechanism of 3BHA by polyethylene (PE) and polypropylene (PP) microplastics .

- Method : The adsorption behavior and mechanism of 3BHA by PE and PP microplastics were investigated via molecular dynamics (MD) simulation, density functional theory (DFT), non-covalent interactions (NCI), the total density of states (TDOS) and frontier molecular orbital (FMO) .

- Results : The study found that 3BHA has a significant interaction with the microplastics studied, with energies of -1.31 kcal mol −1 and −\u20094.19 kcal mol −1 for PE and PP, respectively .

-

Direct and Sustainable Synthesis of Tertiary Butyl Esters

- Application : This research focuses on a straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .

- Method : The synthesis of tertiary butyl esters is enabled by flow microreactor systems .

- Results : The resultant flow process was more efficient, versatile, and sustainable compared to the batch .

-

Adsorption Mechanism of 3-tertiary-butyl-4-hydroxyanisole (3BHA) on Polyethylene and Polypropylene Microplastics

- Application : This study investigates the adsorption behavior and mechanism of 3BHA by polyethylene (PE) and polypropylene (PP) microplastics .

- Method : The adsorption behavior and mechanism of 3BHA by PE and PP microplastics were investigated via molecular dynamics (MD) simulation, density functional theory (DFT), non-covalent interactions (NCI), the total density of states (TDOS) and frontier molecular orbital (FMO) .

- Results : The study found that 3BHA has a significant interaction with the microplastics studied, with energies of -1.31 kcal mol −1 and −\u20094.19 kcal mol −1 for PE and PP, respectively .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Propiedades

IUPAC Name |

tert-butyl N-(3-formyl-4-hydroxyphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-12(2,3)17-11(16)13-9-4-5-10(15)8(6-9)7-14/h4-7,15H,1-3H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRPXIWFPWEAQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60461294 | |

| Record name | Carbamic acid, (3-formyl-4-hydroxyphenyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-formyl-4-hydroxyphenylcarbamate | |

CAS RN |

402826-43-1 | |

| Record name | Carbamic acid, (3-formyl-4-hydroxyphenyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.